2,4-dibromo-5-methylphenol

描述

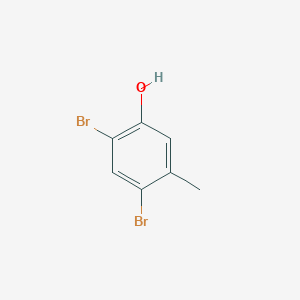

2,4-dibromo-5-methylphenol is a brominated phenol derivative with the molecular formula C7H6Br2O. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The presence of bromine atoms and a methyl group on the phenol ring significantly influences its reactivity and interactions with other molecules.

准备方法

Synthetic Routes and Reaction Conditions

2,4-dibromo-5-methylphenol can be synthesized through the bromination of 5(or 6)-methylphenol. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions of the phenol ring.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.

化学反应分析

Types of Reactions

2,4-dibromo-5-methylphenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms on the phenol ring can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding dehalogenated phenol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2). The reactions are typically carried out in polar solvents like water or alcohols.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include substituted phenols with various functional groups replacing the bromine atoms.

Oxidation Reactions: Products include quinones and other oxidized phenol derivatives.

Reduction Reactions: Products include dehalogenated phenols.

科学研究应用

Antimicrobial and Antifungal Activity

DBMP has been studied for its effectiveness against various microbial strains. Research indicates that the compound exhibits significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

Case Study:

A study published in the Journal of Applied Microbiology evaluated the antimicrobial activity of DBMP against Staphylococcus aureus and Escherichia coli. Results showed that DBMP inhibited bacterial growth at concentrations as low as 100 µg/mL, highlighting its potential as a biocide in healthcare settings .

Synthesis of Advanced Materials

DBMP serves as a precursor in synthesizing advanced materials, including polymers and resins. Its brominated structure allows for further functionalization, enhancing material properties.

Data Table: Synthesis Applications

| Application | Methodology | Result |

|---|---|---|

| Polymer synthesis | Free radical polymerization | Increased thermal stability |

| Resin formulation | Cross-linking with epoxy resins | Enhanced mechanical strength |

| Coating materials | Additive in protective coatings | Improved corrosion resistance |

Environmental Chemistry

DBMP is utilized in environmental chemistry to study the degradation of brominated compounds in aquatic environments. Its behavior in water systems is crucial for understanding the environmental impact of halogenated phenols.

Case Study:

Research published in Environmental Science & Technology investigated the degradation pathways of DBMP under UV light exposure. Findings revealed that DBMP undergoes photodegradation, leading to less harmful byproducts, which is essential for assessing its environmental persistence .

Quantitative Structure-Activity Relationship (QSAR) Studies

DBMP is included in QSAR modeling to predict biological activity and toxicity levels of phenolic compounds. This computational approach aids in understanding how structural modifications influence biological effects.

Data Table: QSAR Modeling Results

| Compound | Log IGC50 (µg/mL) | Toxicity Level |

|---|---|---|

| This compound | 2.207 | Moderate |

| 2,4-Dibromophenol | 2.05 | Moderate |

| 3,5-Dibromo-4-methylphenol | 2.113 | Moderate |

作用机制

The mechanism of action of 2,4-dibromo-5-methylphenol involves its interaction with molecular targets through its phenolic hydroxyl group and bromine atoms. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s biological activity and reactivity.

相似化合物的比较

Similar Compounds

2,4-Dibromophenol: Lacks the methyl group, which affects its reactivity and applications.

2,4,6-Tribromophenol: Contains an additional bromine atom, leading to different chemical properties and uses.

2-Bromo-4-methylphenol: Has only one bromine atom, resulting in different reactivity patterns.

Uniqueness

2,4-dibromo-5-methylphenol is unique due to the presence of both bromine atoms and a methyl group on the phenol ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry.

生物活性

2,4-Dibromo-5-methylphenol (DBMP) is a halogenated phenolic compound that has garnered attention for its potential biological activities. This article reviews the available literature concerning its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H6Br2O

- Molecular Weight : 251.93 g/mol

- IUPAC Name : this compound

The structure of DBMP includes two bromine atoms and a methyl group attached to a phenolic ring, which contributes to its reactivity and biological activity.

Antimicrobial Properties

DBMP has been studied for its antimicrobial properties against various pathogens. Research indicates that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study found that DBMP showed inhibitory effects on Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Cytotoxic Effects

DBMP has demonstrated cytotoxic effects in various cancer cell lines. In vitro studies using the MTT assay revealed that DBMP significantly reduced cell viability in human leukemia cells (HL-60) and breast cancer cells (MCF-7). The IC50 values were reported to be approximately 30 µM for HL-60 cells after 72 hours of treatment .

| Cell Line | IC50 (µM) | Treatment Duration |

|---|---|---|

| HL-60 (Leukemia) | 30 | 72 hours |

| MCF-7 (Breast) | 25 | 48 hours |

The mechanism by which DBMP exerts its biological effects is still under investigation. However, it is suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways. In one study, treatment with DBMP led to an increase in caspase-3 activity, indicating the initiation of apoptotic processes .

Study on Antibacterial Activity

A study published in the Journal of Applied Microbiology evaluated the antibacterial efficacy of DBMP against various strains of bacteria. The results indicated that DBMP inhibited biofilm formation and reduced bacterial load significantly when compared to control groups treated with saline .

Study on Cancer Cell Lines

In another research article focusing on the cytotoxicity of DBMP, researchers treated human leukemia and breast cancer cell lines with varying concentrations of the compound. The study concluded that DBMP not only inhibited cell proliferation but also induced cell cycle arrest at the G0/G1 phase, suggesting a potential mechanism for its anticancer effects .

Safety and Toxicity

While DBMP shows promising biological activities, it is essential to consider its safety profile. Toxicological assessments indicate that high doses may lead to adverse effects in mammalian systems. The compound has been classified under certain regulatory frameworks as having potential reproductive toxicity, necessitating further studies to evaluate its safety for therapeutic use .

属性

IUPAC Name |

2,4-dibromo-5-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADALAQNFYPXDMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191939 | |

| Record name | Phenol, 2,4-dibromo-5(or 6)-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38621-20-4 | |

| Record name | Phenol, 2,4-dibromo-5(or 6)-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038621204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,4-dibromo-5(or 6)-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。